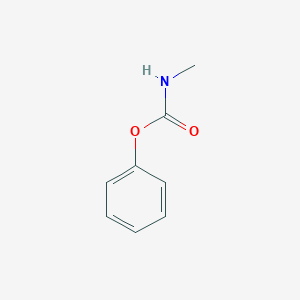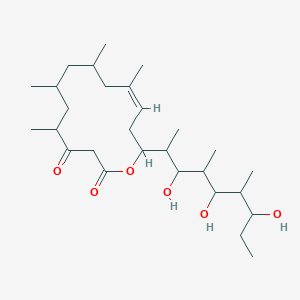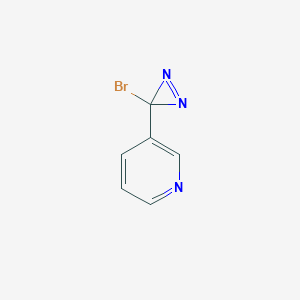
3-(3-Bromo-3H-diazirin-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromo-3H-diazirin-3-yl)pyridine is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is a photoaffinity labeling agent that can be used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromo-3H-diazirin-3-yl)pyridine involves the use of ultraviolet light to activate the diazirine group. This results in the formation of a highly reactive carbene, which can covalently attach to nearby functional groups on proteins or nucleic acids. This covalent attachment allows for the identification of the binding sites of small molecules on proteins or nucleic acids.
Efectos Bioquímicos Y Fisiológicos
3-(3-Bromo-3H-diazirin-3-yl)pyridine has no known biochemical or physiological effects on its own. However, when used as a photoaffinity labeling agent, it can help identify the binding sites of small molecules on proteins or nucleic acids, which can lead to the development of new drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3-Bromo-3H-diazirin-3-yl)pyridine as a photoaffinity labeling agent is its high yield of synthesis. This makes it a cost-effective method for producing the compound. Additionally, its ability to identify the binding sites of small molecules on proteins or nucleic acids makes it a valuable tool in drug discovery.
One of the limitations of using 3-(3-Bromo-3H-diazirin-3-yl)pyridine is its dependence on ultraviolet light for activation. This limits its use to experiments that can be carried out under ultraviolet light. Additionally, the covalent attachment of the carbene to nearby functional groups can sometimes result in non-specific labeling, which can complicate data interpretation.
Direcciones Futuras
The use of 3-(3-Bromo-3H-diazirin-3-yl)pyridine in scientific research is still relatively new, and there are many future directions for its use. One direction is the development of new methods for activating the diazirine group without the use of ultraviolet light. This would expand the range of experiments that can be carried out using this compound.
Another direction is the development of new photoaffinity labeling agents that can be used in conjunction with 3-(3-Bromo-3H-diazirin-3-yl)pyridine. This would allow for the identification of multiple binding sites on proteins or nucleic acids, which could lead to the development of more effective drugs.
Finally, the use of 3-(3-Bromo-3H-diazirin-3-yl)pyridine in vivo is an area of future research. Currently, its use is limited to in vitro experiments. However, the development of new methods for delivering the compound to living cells could open up new avenues for drug discovery.
Métodos De Síntesis
The synthesis of 3-(3-Bromo-3H-diazirin-3-yl)pyridine involves the reaction of 3-bromo-3H-diazirine and pyridine in the presence of a base. The reaction is carried out under an inert atmosphere and at a low temperature. The resulting compound is then purified using column chromatography. The yield of the synthesis is typically high, making it a cost-effective method for producing 3-(3-Bromo-3H-diazirin-3-yl)pyridine.
Aplicaciones Científicas De Investigación
3-(3-Bromo-3H-diazirin-3-yl)pyridine is widely used in scientific research as a photoaffinity labeling agent. It can be used to study protein-protein interactions, protein-DNA interactions, and protein-ligand interactions. This compound is particularly useful in identifying the binding sites of small molecules on proteins, which is crucial for drug discovery.
Propiedades
Número CAS |
127458-80-4 |
|---|---|
Nombre del producto |
3-(3-Bromo-3H-diazirin-3-yl)pyridine |
Fórmula molecular |
C6H4BrN3 |
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
3-(3-bromodiazirin-3-yl)pyridine |
InChI |
InChI=1S/C6H4BrN3/c7-6(9-10-6)5-2-1-3-8-4-5/h1-4H |
Clave InChI |
YXVGTYSFDDCEEH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C2(N=N2)Br |
SMILES canónico |
C1=CC(=CN=C1)C2(N=N2)Br |
Sinónimos |
Pyridine, 3-(3-bromo-3H-diazirin-3-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



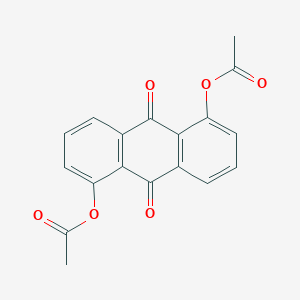
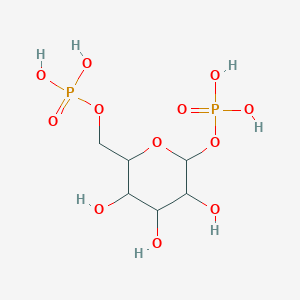
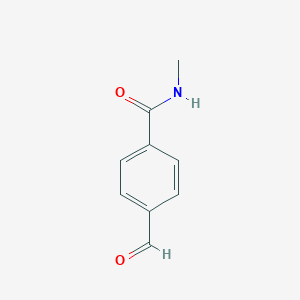

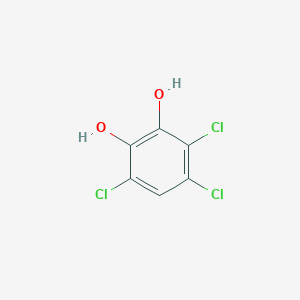
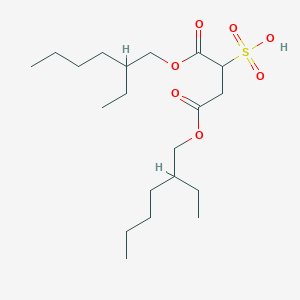
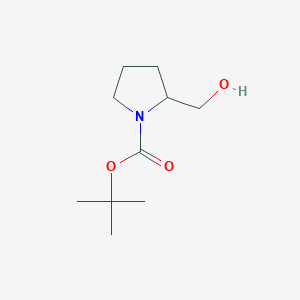

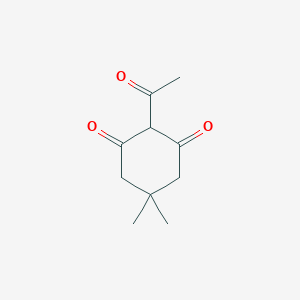
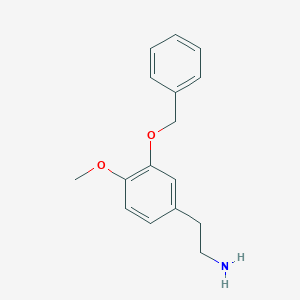

![3-[(Diethylamino)methyl]-4-methoxybenzaldehyde](/img/structure/B154933.png)
